Methyl 4,7-dibromoquinoline-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4,7-dibromoquinoline-2-carboxylate is a chemical compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of bromine atoms at positions 4 and 7, along with a carboxylate group at position 2, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,7-dibromoquinoline-2-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the bromination of quinoline-2-carboxylic acid using bromine in the presence of a suitable catalyst, followed by esterification with methanol under acidic conditions . The reaction conditions often involve refluxing the mixture to ensure complete bromination and esterification.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of recyclable catalysts and green chemistry principles, such as solvent-free conditions and microwave-assisted synthesis, can also be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 4,7-dibromoquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, leading to the formation of different quinoline derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and heating.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are commonly used.
Ester Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with reagents like hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products include various substituted quinoline derivatives.
Oxidation and Reduction: Products include oxidized or reduced quinoline compounds.
Ester Hydrolysis: The major product is 4,7-dibromoquinoline-2-carboxylic acid.
Scientific Research Applications
Methyl 4,7-dibromoquinoline-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential antimalarial, antibacterial, and anticancer activities.
Synthetic Organic Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives used in various chemical reactions.
Industrial Chemistry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4,7-dibromoquinoline-2-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The bromine atoms and the quinoline ring play crucial roles in binding to these targets and modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromoquinoline-2-carboxylate
- Methyl 7-bromoquinoline-2-carboxylate
- Methyl 4,7-dichloroquinoline-2-carboxylate
Uniqueness
Methyl 4,7-dibromoquinoline-2-carboxylate is unique due to the presence of two bromine atoms at positions 4 and 7, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents .
Properties
Molecular Formula |
C11H7Br2NO2 |
---|---|
Molecular Weight |
344.99 g/mol |
IUPAC Name |
methyl 4,7-dibromoquinoline-2-carboxylate |
InChI |
InChI=1S/C11H7Br2NO2/c1-16-11(15)10-5-8(13)7-3-2-6(12)4-9(7)14-10/h2-5H,1H3 |
InChI Key |
LKJIOOUJUSQQAG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(C=CC(=C2)Br)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.